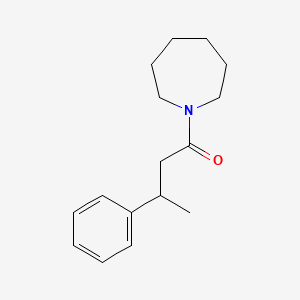

1-(3-phenylbutanoyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(azepan-1-yl)-3-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-14(15-9-5-4-6-10-15)13-16(18)17-11-7-2-3-8-12-17/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOAQCWWVQUJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N1CCCCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-(3-phenylbutanoyl)azepane

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesizable starting materials. wikipedia.org The primary disconnection for this compound is the amide bond, which simplifies the molecule into two key synthons: an electrophilic 3-phenylbutanoyl unit and a nucleophilic azepane unit. The corresponding synthetic equivalents are 3-phenylbutanoic acid (or its activated derivatives like an acyl chloride) and azepane (also known as hexahydroazepine).

This retrosynthetic approach allows for a modular strategy where each key fragment can be synthesized independently and then coupled in a final step to afford the target molecule. The primary challenge and focus of synthetic efforts lie in the efficient and stereocontrolled construction of the chiral 3-phenylbutanoyl moiety and the seven-membered azepane ring.

Synthesis of the Azepane Moiety (Hexahydroazepine)

The azepane ring is a prevalent structural motif in a number of pharmaceutical agents. wikipedia.org Its synthesis has been the subject of considerable research, leading to a variety of synthetic strategies.

A common industrial method for the production of azepane involves the partial hydrogenolysis of hexamethylenediamine. wikipedia.org Another classical approach is the Beckmann rearrangement of cyclohexanone (B45756) oxime, which expands the six-membered ring into a seven-membered lactam (caprolactam), followed by reduction to yield azepane. The Beckmann rearrangement is a powerful tool for ring expansion, proceeding through the conversion of a ketone to an oxime, which then rearranges under acidic conditions. youtube.com

Recent advances in catalysis have provided more sophisticated and efficient methods for constructing the azepane skeleton. These methods often offer higher selectivity and milder reaction conditions compared to traditional routes.

Osmium-Catalyzed Tethered Aminohydroxylation: A stereoselective synthesis of highly functionalized azepanes has been achieved through an osmium-catalyzed tethered aminohydroxylation reaction. This strategy involves the reaction of an allylic alcohol with a tethered carbamate (B1207046) in the presence of an osmium catalyst to form a new carbon-nitrogen bond with high regio- and stereocontrol. Subsequent intramolecular reductive amination yields the desired azepane ring. nih.gov

Rhodium-Catalyzed Migration-Annulation: A formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene has been developed for the synthesis of azepane derivatives. This migration-annulation protocol offers a time-saving procedure with good functional group tolerance for accessing these seven-membered N-heterocycles. acs.orgacs.orgnih.gov

Gold-Catalyzed Intramolecular Hydroamination: Gold catalysts, particularly with triethynylphosphine ligands, have been shown to effectively catalyze the 7-exo-dig cyclization of alkynic sulfonamides to form tetrahydroazepine derivatives. This method is notable for its ability to construct the seven-membered ring, a process that is often challenging with other hydroamination catalysts. beilstein-journals.org

Silyl-aza-Prins Cyclization: The silyl-aza-Prins cyclization of allylsilyl amines with aldehydes, catalyzed by Lewis acids such as indium(III) chloride, provides a route to trans-azepanes with high yields and diastereoselectivities. acs.org The choice of catalyst is crucial, as using a different Lewis acid can lead to alternative cyclization products. acs.org

A summary of representative catalytic methods for azepane synthesis is presented in the table below.

| Catalyst/Reagent | Starting Material Type | Key Transformation | Product Type | Ref. |

| K₂OsO₂(OH)₄ | Allylic alcohol with tethered carbamate | Tethered Aminohydroxylation | Hydroxylated Azepanes | nih.gov |

| Rh₂(adc)₄ | α-imino rhodium carbene precursor | Migration-Annulation | Functionalized Azepanes | acs.org |

| [Au(NTf₂)(L1)] | Alkynic sulfonamide | 7-exo-dig Hydroamination | Tetrahydroazepines | beilstein-journals.org |

| InCl₃ | Allylsilyl amine and aldehyde | Silyl-aza-Prins Cyclization | trans-Azepanes | acs.org |

Ring expansion reactions provide a powerful alternative to cyclization methods for the synthesis of azepanes, often starting from more readily available five- or six-membered rings.

Photochemical Dearomative Ring Expansion: A novel strategy involves the photochemical dearomative ring expansion of simple nitroarenes. This process, mediated by blue light at room temperature, converts a six-membered benzene (B151609) ring into a seven-membered ring system via a singlet nitrene intermediate. Subsequent hydrogenolysis furnishes the azepane in just two steps. manchester.ac.uknih.gov

Piperidine (B6355638) and Pyrrolidine (B122466) Ring Expansion: Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org Similarly, the ring expansion of trifluoromethyl-substituted pyrrolidines, derived from L-proline, can lead to α-trifluoromethyl azepanes. researchgate.net An Ullmann-type annulation/rearrangement cascade of 5-((ortho-halogen)aryl)pyrrolidine-2-carboxylates also provides access to functionalized 1H-benzo[b]azepine-2-carboxylates. acs.org

Sequential Cyclopropanation/1-Aza-Cope Rearrangement: Fused azepine derivatives can be synthesized from dienyltriazoles via a sequential intramolecular rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement. This diastereoselective process yields fused 2,5-dihydro[1H]azepines in good to excellent yields. nih.gov

The following table summarizes various ring expansion strategies for azepane synthesis.

| Starting Ring System | Key Reagents/Conditions | Key Transformation | Product Type | Ref. |

| Nitroarene | Blue light, then H₂/Pd | Photochemical Dearomatization/Ring Expansion | Polysubstituted Azepanes | manchester.ac.uknih.gov |

| Piperidine | Not specified | Ring Expansion | Azepane Derivatives | rsc.org |

| Pyrrolidine | Nucleophilic attack on bicyclic azetidinium intermediate | Ring Expansion | α-Trifluoromethyl Azepanes | researchgate.net |

| Dienyltriazole | Rh(II) catalyst | Cyclopropanation/1-Aza-Cope Rearrangement | Fused Azepines | nih.gov |

Synthesis of the 3-Phenylbutanoyl Moiety

The 3-phenylbutanoyl moiety contains a stereocenter, and therefore, its synthesis requires stereoselective methods to obtain enantiomerically pure material, which is often crucial for biological activity.

One approach starts with the commercially available (S)-3-phenylbutanoic acid. This acid can be converted to a Weinreb amide, which then undergoes nucleophilic allyl addition followed by double-bond isomerization to form an enone. This enone can be further elaborated to construct more complex structures, demonstrating the utility of chiral 3-phenylbutanoic acid as a building block. nih.gov

Another powerful strategy involves the use of chiral auxiliaries. For instance, (S)-(+)-3-phenylbutyric acid can be attached to a chiral auxiliary derived from D-phenylalanine to form an N-acyl oxazolidinone. The corresponding boron enolate can then undergo stereoselective bromination, followed by an Sₙ2 displacement with an azide (B81097) nucleophile to introduce a nitrogen functionality with high stereocontrol. This method allows for the synthesis of various stereoisomers of β-methylphenylalanine, a related structure. renyi.hu

Enzymatic methods also offer a highly efficient route. For example, the enzyme 4-oxalocrotonate tautomerase (NahE) can catalyze the nucleophilic addition of acetaldehyde (B116499) to (E)-3-phenyl-2-nitropropenoate, followed by a decarboxylation, to produce 4-nitro-3-phenylbutanoic acid with high enantioselectivity, preferentially forming the (R)-enantiomer. researchgate.net

Furthermore, the stereoselective synthesis of related 2,3-diamino-4-phenylbutanoic acid has been achieved from L-aspartic acid. This involves the regioselective benzylation of a protected aspartic acid derivative, followed by a Curtius degradation to install the second amino group. The diastereoselectivity of the benzylation step is highly dependent on the protecting groups and ester functionalities used. acs.org These methods for creating chiral centers in phenylbutanoic acid frameworks are fundamental to accessing enantiopure versions of the target molecule.

Derivatization Strategies for Reactive Phenylbutanoic Acid Intermediates

The reactivity of 3-phenylbutanoic acid can be modulated through various derivatization strategies to facilitate subsequent chemical transformations, such as amide bond formation. These strategies often involve the conversion of the carboxylic acid group into a more reactive species.

One common approach is the conversion of the carboxylic acid to an acyl chloride . This is typically achieved by treating 3-phenylbutanoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with amines like azepane to form the desired amide. This method is often favored for its high reactivity, though care must be taken to handle the corrosive and moisture-sensitive nature of acyl chlorides. google.com

Another strategy involves the formation of active esters . Carboxylic acids can be converted into active esters using various activating agents. For instance, N-hydroxysuccinimide (NHS) can be used to form an NHS ester of 3-phenylbutanoic acid. These esters are more stable than acyl chlorides but still sufficiently reactive to undergo amidation with azepane, often under milder conditions. peptide.com

Furthermore, mixed anhydrides can be generated from 3-phenylbutanoic acid. This is often accomplished by reacting the carboxylic acid with a chloroformate, such as ethyl chloroformate, in the presence of a base. researchgate.net The resulting mixed anhydride (B1165640) is a reactive intermediate that can efficiently acylate amines. researchgate.net

Recent research has also explored the derivatization of related phenylalkanoic acids for various applications. For example, hydrophobic derivatization of N-linked glycans using reagents derived from phenylacetic acid, 3-phenylpropionic acid, and 4-phenylbutanoic acid has been shown to increase ion abundance in electrospray ionization mass spectrometry. nih.gov This highlights the versatility of phenylalkanoic acid derivatives in different scientific fields.

Amide Bond Formation Strategies for this compound

The formation of the amide bond between 3-phenylbutanoic acid and azepane is the key step in the synthesis of this compound. bohrium.comgoogle.comnih.gov Several methods have been developed for this transformation, ranging from direct coupling to catalytic approaches. bohrium.comnih.gov

Direct Amidation and Coupling Reagent-Mediated Methods

Direct thermal amidation, which involves heating the carboxylic acid and amine together, is the most atom-economical method but often requires high temperatures, which can be detrimental to sensitive substrates. bath.ac.uk A more common and milder approach is the use of coupling reagents. bohrium.comnih.gov These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine.

A variety of coupling reagents are available, each with its own advantages and limitations. Some of the most widely used classes of coupling reagents include:

Carbodiimides : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.comiris-biotech.de They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimides. iris-biotech.desigmaaldrich.com

Phosphonium Salts : Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents. sigmaaldrich.com They generate active esters in situ, leading to rapid amide bond formation with minimal side reactions. sigmaaldrich.com

Uronium/Aminium Salts : Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) are among the most popular and effective coupling reagents. peptide.comsigmaaldrich.com HATU, in particular, is known for its high reactivity and ability to facilitate difficult couplings with low rates of racemization. peptide.comsigmaaldrich.com

The selection of a specific coupling reagent and additive often depends on the steric hindrance of the substrates and the desired reaction conditions. For the synthesis of this compound, a standard coupling reagent like HATU or HBTU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) would be a suitable choice.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Examples | Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC iris-biotech.de | HOBt, NHS iris-biotech.desigmaaldrich.com | Cost-effective, but can lead to side products and racemization without additives. iris-biotech.de |

| Phosphonium Salts | BOP, PyBOP, PyAOP sigmaaldrich.com | High efficiency, suitable for sterically hindered couplings. sigmaaldrich.com | |

| Uronium/Aminium Salts | HBTU, HATU, HCTU peptide.comsigmaaldrich.com | Very reactive, fast reaction times, low racemization, widely used in peptide synthesis. peptide.comsigmaaldrich.com |

Catalytic Amide Synthesis Approaches

In recent years, there has been a growing interest in developing catalytic methods for amide bond formation, which are more atom-economical and environmentally friendly than traditional coupling reagent-mediated methods. researchgate.netbohrium.comnih.gov These approaches avoid the use of stoichiometric amounts of activating agents, reducing waste generation.

One promising catalytic approach involves the use of boronic acid derivatives . Arylboronic acids can catalyze the direct amidation of carboxylic acids and amines. core.ac.uk The proposed mechanism involves the formation of an acyloxyboronic acid intermediate, which then reacts with the amine to yield the amide and regenerate the catalyst. core.ac.uk This method has been shown to be effective for a range of substrates. core.ac.uk

Another area of active research is the use of transition metal catalysts . Various metal complexes based on elements like titanium, zirconium, and others have been investigated for their ability to catalyze direct amide synthesis. rsc.org These catalysts often operate at elevated temperatures to drive off the water formed during the reaction. For example, the direct amide synthesis between 4-phenylbutyric acid and aniline (B41778) has been studied using composite magnetic catalysts in a continuous flow reactor, demonstrating the potential for industrial applications. mdpi.comresearchgate.net

Enzymatic methods also offer a green alternative for amide bond formation. For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been shown to be an effective catalyst for the amidation of various carboxylic acids, including 4-phenylbutyric acid, with different amines. nih.govmdpi.com These enzymatic reactions often proceed under mild conditions with high yields and selectivity. nih.govmdpi.com

While catalytic methods are still under development and may not yet be as broadly applicable as traditional coupling methods, they represent a significant step towards more sustainable chemical synthesis.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and reagents.

Solvent : The choice of solvent can significantly impact the reaction rate and outcome. Common solvents for amide coupling reactions include polar aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (MeCN). The solubility of the reactants and reagents, as well as the solvent's boiling point (for reactions requiring heating), are important considerations.

Temperature : Amide bond formation can be performed at a wide range of temperatures, from room temperature to reflux. The optimal temperature depends on the reactivity of the substrates and the chosen method. While higher temperatures can increase the reaction rate, they may also lead to increased side reactions or racemization if a chiral center is present.

Stoichiometry : The ratio of the carboxylic acid, amine, coupling reagent, and any additives should be carefully controlled. Typically, a slight excess of the coupling reagent and the amine is used to ensure complete conversion of the carboxylic acid.

Base : In many coupling reactions, a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is added to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.

For instance, a study on the enzymatic amidation of 4-phenylbutyric acid found that using cyclopentyl methyl ether (CPME) as the solvent at 60 °C with a specific substrate concentration resulted in excellent conversion and yield. nih.gov In another example involving flow chemistry, the reaction time for amide bond formation was reduced to mere seconds, which effectively suppressed racemization. nih.gov

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated or other isotopically labeled analogues of this compound is valuable for various scientific investigations, particularly for mechanistic studies of its biological activity or metabolic pathways. Deuterium (B1214612) labeling, where one or more hydrogen atoms are replaced by deuterium, can alter the metabolic profile of a molecule due to the kinetic isotope effect, potentially leading to improved pharmacokinetic properties. nih.gov

Several strategies can be employed to introduce deuterium into the this compound structure. One approach is to start with a deuterated precursor. For example, selectively deuterated amines can be synthesized from readily available ynamides by treatment with a mixture of triflic acid and a deuterated silane. nih.govulb.ac.be This method allows for the specific incorporation of deuterium at the α and/or β positions of the amine. nih.govulb.ac.be

Alternatively, deuterium can be introduced into the 3-phenylbutanoic acid moiety. This could be achieved through various methods, such as the reduction of a suitable precursor with a deuterated reducing agent or through H-D exchange reactions under specific conditions.

A general method for preparing deuterated compounds involves the conversion of a non-deuterated compound containing a C-N-X (where X is nitroso, nitro, hydroxy, cyano, or halogen) structural element into the corresponding deuterated compound in the presence of a deuterium source like heavy water or deuterated alcohol. google.com This approach is described as being efficient, with high deuteration rates. google.com

Once the deuterated precursor (either the amine or the carboxylic acid) is synthesized, it can be coupled with the non-labeled partner using the standard amide bond formation methods described in Section 2.4.

Scalable Synthesis and Process Chemistry Considerations (Non-Commercial Focus)

While the focus here is non-commercial, the principles of scalable synthesis and process chemistry are still relevant for producing larger quantities of this compound for research purposes. The goal is to develop a synthetic route that is not only high-yielding but also safe, efficient, and reproducible on a larger scale.

Key considerations for a scalable synthesis include:

Cost and Availability of Starting Materials : For larger-scale synthesis, it is preferable to use starting materials that are inexpensive and readily available.

Reaction Conditions : The chosen reaction conditions should be amenable to scale-up. This often means avoiding extremely high or low temperatures, high pressures, or the use of highly hazardous reagents. Reactions that can be run at or near ambient temperature and pressure are generally preferred.

Purification : The purification method should be efficient and scalable. While chromatography is a powerful tool for small-scale purification, it can be cumbersome and expensive for larger quantities. Crystallization, distillation, or extraction are often more practical purification methods for scale-up.

Safety : A thorough safety assessment of all reagents, intermediates, and reaction conditions is essential before attempting a scale-up.

Waste Reduction : Green chemistry principles, such as minimizing waste and using catalytic methods, are increasingly important considerations in process chemistry.

An example of a scalable synthesis approach is the use of flow chemistry. nih.gov Continuous flow reactors offer several advantages over traditional batch processing, including better temperature control, improved safety, and the potential for higher throughput. nih.gov The catalytic amidation of 4-phenylbutyric acid in a flow reactor is an example of a more sustainable and scalable approach to amide synthesis. mdpi.com

Furthermore, the development of robust, high-yielding synthetic routes, such as the asymmetric hydroboration approach for the synthesis of a complex pharmaceutical intermediate, highlights the importance of designing efficient syntheses from the outset for potential scale-up. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. longdom.orgmdpi.com Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), which allows for the confident assignment of a unique molecular formula. longdom.org

For 1-(3-phenylbutanoyl)azepane, which has the molecular formula C₁₆H₂₃NO, the expected theoretical exact mass can be calculated. This high-precision measurement is critical for distinguishing the target compound from other potential isomers or molecules with the same nominal mass.

In addition to providing the molecular formula, HRMS coupled with fragmentation techniques (MS/MS) can offer structural confirmation. nih.gov Characteristic fragmentation patterns would be expected upon collision-induced dissociation. Key fragment ions would likely arise from the cleavage of the amide bond (an α-cleavage relative to the carbonyl group), generating ions corresponding to the azepane ring and the 3-phenylbutanoyl moiety. The observation of these specific fragments provides strong evidence for the connectivity of the molecule.

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₆H₂₃NO |

| Monoisotopic Mass | 245.17796 u |

| Major Expected Fragment Ion (m/z) | 149.0966 (C₁₀H₁₃O⁺) |

| Major Expected Fragment Ion (m/z) | 98.0969 (C₆H₁₂N⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is used to assemble the complete structure.

¹H NMR: The proton NMR spectrum would reveal distinct signals for the aromatic protons on the phenyl ring, the aliphatic protons of the butanoyl chain, and the protons of the azepane ring. The aromatic region would likely show complex multiplets between 7.1 and 7.4 ppm. researchgate.net The protons on the azepane ring, particularly those adjacent to the nitrogen atom, would be deshielded and are expected to appear as broad signals due to the conformational flexibility of the seven-membered ring and restricted amide bond rotation at room temperature. rsc.orgchim.it

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the amide group (expected around 170-175 ppm), aromatic carbons (125-145 ppm), and multiple aliphatic carbons corresponding to the azepane ring and the butanoyl chain. nih.gov

2D NMR:

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity within the 3-phenylbutanoyl side chain and within the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations. acs.orgnih.gov Key HMBC correlations would be expected from the protons on the azepane ring adjacent to the nitrogen (H-2 and H-7) to the amide carbonyl carbon, definitively confirming the point of attachment of the acyl group to the azepane nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| Carbonyl (C=O) | ~172 | - | - |

| Phenyl C1' (ipso) | ~145 | - | - |

| Phenyl C2'/C6' | ~129 | ~7.3 | m |

| Phenyl C3'/C5' | ~128 | ~7.2 | m |

| Phenyl C4' | ~126 | ~7.1 | m |

| Butanoyl C3 | ~39 | ~3.2 | m |

| Butanoyl C2 | ~44 | ~2.5 | m |

| Butanoyl C4 (CH₃) | ~22 | ~1.3 | d |

| Azepane C2/C7 | ~46 | ~3.5 (broad) | m |

| Azepane C3/C6 | ~28 | ~1.7 (broad) | m |

| Azepane C4/C5 | ~26 | ~1.5 (broad) | m |

(Note: Predicted values are estimates. Broadening of azepane signals is expected due to conformational exchange.)

The 3-phenylbutanoyl moiety contains a chiral center at the C3 position. Therefore, this compound is a chiral molecule. If synthesized as a single enantiomer or as a mixture of diastereomers (for example, if a chiral azepane precursor were used), NMR spectroscopy could be used to assess stereochemistry. The use of chiral solvating agents or chiral lanthanide shift reagents can induce separate signals for the different enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. For diastereomers, distinct NMR spectra are inherently expected.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.gov

FT-IR: The FT-IR spectrum would be dominated by a strong absorption band corresponding to the tertiary amide carbonyl (C=O) stretch, known as the Amide I band. For a tertiary amide, this band is expected in the region of 1630–1670 cm⁻¹. libretexts.org Other key bands would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic parts (below 3000 cm⁻¹), and C=C stretching bands for the phenyl ring around 1600 and 1450 cm⁻¹.

Raman: Raman spectroscopy provides complementary information. spectroscopyonline.com The aromatic ring vibrations, particularly the symmetric ring breathing mode, are often strong and characteristic in the Raman spectrum. researchgate.netresearchgate.net The carbonyl stretch is also Raman active. The combination of FT-IR and Raman provides a comprehensive vibrational fingerprint of the molecule.

Table 3: Predicted Vibrational Spectroscopy Bands for this compound

| Wavenumber (cm⁻¹) | Predicted Assignment | Technique |

|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretch | FT-IR, Raman |

| 2850 - 2960 | Aliphatic C-H Stretch | FT-IR, Raman |

| 1630 - 1670 | Amide C=O Stretch (Amide I) | FT-IR (Strong), Raman (Moderate) |

| ~1600, ~1450 | Aromatic C=C Stretch | FT-IR, Raman |

| 1400 - 1470 | CH₂/CH₃ Bending | FT-IR |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

As this compound is a chiral molecule, it will interact differently with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) spectroscopy measures this differential absorption. While experimental data is unavailable, ECD would be a valuable technique for determining the absolute configuration of the stereocenter at C3 of the butanoyl group. This is typically achieved by comparing the experimentally measured ECD spectrum with a spectrum predicted computationally using time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra for a specific enantiomer (e.g., R or S) allows for the unambiguous assignment of the absolute configuration.

X-ray Crystallography for Solid-State Structure and Conformational Insights

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. nih.gov If a suitable single crystal of this compound could be grown, this technique would yield a three-dimensional model of the molecule at atomic resolution. researchgate.netrsc.org

This analysis would unambiguously confirm the molecular connectivity and provide precise measurements of all bond lengths and angles. Crucially, it would reveal the solid-state conformation of the flexible seven-membered azepane ring (e.g., twist-chair, boat) and the relative orientation of the 3-phenylbutanoyl substituent. For a chiral sample, X-ray crystallography can also be used to determine the absolute configuration without ambiguity. acs.org

Advanced Chromatographic Separation Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Isomer Analysis

The comprehensive characterization of a chiral compound such as this compound necessitates advanced chromatographic techniques to assess its chemical purity, identify any related impurities, and resolve its enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for these purposes. While specific application notes for this compound are not extensively detailed in publicly available literature, the analytical methodologies can be effectively established based on the principles of separating structurally analogous compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the benchmark method for separating enantiomers and quantifying the enantiomeric purity of chiral molecules. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Methodology and Findings:

For a compound like this compound, which possesses a stereocenter in the 3-phenylbutanoyl moiety, polysaccharide-based CSPs are highly effective. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, provide a complex chiral environment with grooves and cavities that enable stereoselective interactions. nih.gov Interactions such as hydrogen bonding, π-π stacking, and steric hindrance between the analyte and the chiral selector are the basis for enantiomeric recognition. nih.gov

The selection of the mobile phase is critical for achieving optimal separation. In normal-phase mode, a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly employed. researchgate.net The alcohol component acts as a polar modifier, and its concentration is fine-tuned to control the retention and resolution of the enantiomers. For amide compounds, the addition of a small amount of an acidic or basic modifier can sometimes improve peak shape and resolution. researchgate.net

High-performance liquid chromatography based on chiral stationary phases is a popular and effective method for the chiral separation of various drugs. nih.gov The enantiomeric purity is a critical parameter in the development of pharmaceutical compounds. nih.gov

The following table outlines representative conditions for the chiral HPLC separation of analogous chiral compounds, which would be a starting point for developing a method for this compound.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Elution | Baseline separation of (R)- and (S)-enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is exceptionally useful for assessing the purity of volatile and thermally stable compounds and can aid in the differentiation of structural isomers.

Methodology and Findings:

For analysis by GC-MS, this compound would be introduced into the GC inlet, where it is vaporized and swept onto a capillary column by a carrier gas (typically helium). The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar or medium-polarity column, such as one with a 5% phenyl polysilphenylene-siloxane stationary phase, is generally suitable for compounds of this nature. nih.gov

After eluting from the GC column, the separated components enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), which involves bombarding them with high-energy electrons (70 eV). ichemc.ac.lk This process forms a molecular ion (M⁺˙) and a series of characteristic fragment ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide structural confirmation. Key fragmentations would likely involve:

Alpha-cleavage adjacent to the carbonyl group and the nitrogen atom of the azepane ring.

Cleavage of the bond between the carbonyl carbon and the azepane nitrogen.

Fragmentation of the 3-phenylbutyl side chain , often leading to the formation of a stable tropylium ion (m/z 91) or a styryl cation (m/z 105).

Loss of neutral molecules from the azepane ring.

The following table details the expected key fragment ions in the electron ionization mass spectrum of this compound, which are crucial for its identification and for distinguishing it from potential isomers.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure |

|---|---|

| 245 | [M]⁺˙ (Molecular Ion) |

| 148 | [C₉H₁₀NO]⁺ (Phenylbutanoyl cation) |

| 146 | [M - C₇H₇]⁺˙ (Loss of tropylium radical) |

| 112 | [C₇H₁₄N]⁺ (Protonated azepine) |

| 105 | [C₈H₉]⁺ (Phenylethyl cation) |

| 98 | [C₆H₁₂N]⁺ (Azepane cation) |

| 91 | [C₇H₇]⁺ (Tropylium cation, characteristic of benzyl groups) |

By comparing the obtained mass spectrum with libraries or by interpreting the fragmentation pattern, the identity and purity of the compound can be confirmed. Furthermore, isomers with different substitution patterns would likely exhibit distinct fragmentation patterns or different GC retention times, allowing for their unambiguous identification. ed.ac.uk

Theoretical and Computational Chemistry

Conformational Analysis and Potential Energy Surface Mapping of the Azepane Ring and Butanoyl Side Chain

The structural flexibility of 1-(3-phenylbutanoyl)azepane is a key determinant of its properties. The seven-membered azepane ring can adopt several low-energy conformations (such as chair, boat, and twist-boat forms), and the butanoyl side chain has multiple rotatable bonds. rsc.org

Conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule to identify stable conformers (energy minima) and the transition states that connect them (saddle points). leidenuniv.nl This can be achieved by performing a series of geometry optimizations starting from different initial structures or by systematically rotating key dihedral angles and calculating the energy at each point. Such studies reveal the relative populations of different conformers at a given temperature and the energy barriers to interconversion. rsc.org For instance, the analysis could determine the preferred orientation of the phenylbutanoyl group relative to the azepane ring.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically describe static, isolated molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations provide a view of molecular motion over time under more realistic conditions. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. beilstein-journals.org

An MD simulation of this compound, placed in a simulation box with explicit solvent molecules (like water or DMSO), would reveal its dynamic behavior. diva-portal.org This includes the rapid puckering of the azepane ring, the rotation of the side chain, and the interactions with the surrounding solvent. osti.gov Analysis of the MD trajectory can provide insights into:

Conformational Stability: By monitoring parameters like the Root-Mean-Square Deviation (RMSD), one can assess the stability of the starting conformation over the simulation time. mdpi.com

Solvent Effects: The simulation can show how solvent molecules arrange around the solute and how this solvation shell influences the preferred conformation.

Flexibility: The Root-Mean-Square Fluctuation (RMSF) of each atom indicates the more flexible and rigid regions of the molecule. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting various types of spectra, which aids in the interpretation of experimental results. frontiersin.orgmdpi.com

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors, which can be converted into the ¹H and ¹³C NMR chemical shifts observable in experiments. Comparing calculated and experimental shifts can help confirm structural assignments. mdpi.com

IR and Raman Spectroscopy: As mentioned, DFT provides harmonic vibrational frequencies that correspond to peaks in IR and Raman spectra. frontiersin.org Anharmonic corrections can be applied for even greater accuracy.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to absorption bands in UV-Vis spectra. researchgate.net This can help identify the nature of the electronic transitions, such as π→π* transitions within the phenyl ring.

Table 2: Illustrative Example of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter (Method) | Illustrative Value |

| ¹³C NMR | Chemical Shift (GIAO-DFT) | Carbonyl C: ~170-175 ppm |

| ¹H NMR | Chemical Shift (GIAO-DFT) | Aromatic H: ~7.2-7.4 ppm |

| IR Spectroscopy | Vibrational Frequency (DFT) | C=O Stretch: ~1650-1680 cm⁻¹ |

| UV-Vis Spectroscopy | λ_max (TD-DFT) | ~260 nm (π→π*) |

Note: The values in this table are representative examples and not actual calculated data for this compound.

Investigation of Intermolecular Interactions and Aggregation Tendencies in silico

Understanding how molecules of this compound interact with each other is crucial for predicting its macroscopic properties, such as its crystal structure, solubility, and potential for self-assembly. rsc.org Computational methods can quantify these non-covalent interactions.

Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular contacts in a crystal structure. nih.govnih.gov By mapping properties onto this unique molecular surface, one can identify the prevalence of different types of interactions, such as:

Hydrogen Bonds: Weak C-H···O hydrogen bonds may exist between the carbonyl oxygen and hydrogens on neighboring molecules. nih.gov

van der Waals Contacts: H···H and C···H contacts typically dominate the surface, reflecting the importance of dispersion forces in packing. nih.govnih.gov

π-π Stacking: The phenyl rings of adjacent molecules may stack on top of each other, contributing to crystal stability.

These in silico analyses can predict how the compound will behave in the solid state and can also provide insights into its aggregation tendencies in solution, which is relevant for formulation and materials science applications. researchgate.net

Computational Insights into Reaction Mechanisms and Transition States in Synthesis

The synthesis of this compound involves the formation of an amide bond between 3-phenylbutanoic acid and azepane. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the intricate details of the reaction mechanisms and the structures of the high-energy transition states involved in this transformation. While specific computational studies exclusively targeting the synthesis of 1-(3-p-tolyl)azepane are not extensively available in public literature, valuable insights can be drawn from theoretical investigations of analogous N-acylation reactions of cyclic amines and general amide bond formation processes.

The formation of an amide from a carboxylic acid and an amine is not a spontaneous process and typically requires the activation of the carboxylic acid. This activation is necessary because the direct reaction is thermodynamically unfavorable at ambient temperatures, often leading to the formation of a stable ammonium (B1175870) carboxylate salt. Computational studies have elucidated the mechanisms of various activating agents and catalysts in promoting amide bond formation.

One of the most common methods for amide synthesis involves the use of coupling reagents, such as carbodiimides, which convert the carboxylic acid into a more reactive species. DFT calculations on similar systems have shown that the reaction can proceed through different pathways, primarily a concerted or a stepwise mechanism.

In a stepwise mechanism , the amine adds to the activated carboxylic acid to form a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group to form the final amide product. Each of these steps involves its own transition state.

In a concerted mechanism , the bond formation between the amine nitrogen and the carbonyl carbon occurs simultaneously with the breaking of the bond between the carbonyl carbon and the leaving group. This process proceeds through a single transition state.

Computational studies on the acylation of cyclic amines, such as piperidine (B6355638) (a six-membered ring analog of the seven-membered azepane), have provided detailed information about the transition state geometries. For instance, research on the kinetic resolution of cyclic amines through N-acylation has revealed the importance of the conformation of the cyclic amine in the transition state. nih.govethz.ch These studies suggest that the approach of the amine to the activated acyl group is crucial in determining the reaction's stereoselectivity and rate. The azepane ring in this compound is flexible and can adopt several low-energy conformations. Computational modeling can predict the most stable conformation and how this influences its reactivity. A DFT study on azepane itself has provided insights into its electronic properties and stability, which are foundational for understanding its reactivity in N-acylation reactions. acs.org

The transition state for the N-acylation of a cyclic amine typically involves a specific orientation of the reactants to allow for optimal orbital overlap for the new C-N bond formation while minimizing steric hindrance. For the synthesis of this compound, the transition state would involve the approach of the azepane nitrogen to the carbonyl carbon of an activated 3-phenylbutanoic acid derivative. The phenylbutyl group of the acid and the seven-membered ring of the amine will have preferred orientations in the transition state to avoid steric clashes.

The table below illustrates hypothetical energy barriers for different mechanistic pathways in the acylation of a cyclic amine, based on data from analogous systems studied computationally. These values are representative and highlight the typical energy differences between catalyzed and uncatalyzed, as well as stepwise and concerted, pathways.

| Reaction Pathway | Activating Agent | Calculated Activation Energy (kcal/mol) | Mechanism Type |

| Direct Reaction | None | High (> 40) | Stepwise (via zwitterion) |

| Acyl Halide | Thionyl Chloride | ~15-20 | Stepwise |

| Carbodiimide | DCC/EDC | ~10-15 | Stepwise |

| Catalyzed Acyl Transfer | N-Heterocyclic Carbene | ~10-12 | Concerted |

This table is illustrative and based on computational studies of analogous amide formation reactions. DCC = Dicyclohexylcarbodiimide, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide.

Furthermore, computational models can predict the geometries of transition states, including key bond lengths and angles. The table below shows representative geometrical parameters for a calculated transition state in the N-acylation of a cyclic amine with an activated carboxylic acid.

| Parameter | Description | Typical Value (Å or degrees) |

| C-N distance | Forming amide bond | ~2.0 - 2.5 Å |

| C-X distance (X = leaving group) | Breaking bond | ~1.8 - 2.2 Å |

| N-C-O angle | Approach trajectory | ~100 - 110° |

| O=C-X angle | Carbonyl geometry distortion | ~110 - 120° |

This table provides typical values from DFT calculations on analogous systems and serves as an illustration of the geometric features of the transition state.

Chemical Reactivity and Derivatization Studies

Amide Bond Stability Under Various Chemical Conditions (e.g., Hydrolysis, Transamidation)

Amide bonds are generally characterized by their significant stability, a consequence of the resonance delocalization between the nitrogen lone pair and the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, making it robust. mdpi.com The amide in 1-(3-phenylbutanoyl)azepane, being tertiary and part of a seven-membered ring, possesses distinct stability features.

Hydrolysis: The hydrolysis of amides to their constituent carboxylic acid and amine is a thermodynamically favorable but kinetically slow process, typically requiring harsh conditions such as prolonged heating with strong acids or bases. libretexts.orgmasterorganicchemistry.com For this compound, the reaction would yield 3-phenylbutanoic acid and azepane.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing aqueous HCl), the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer to the azepane nitrogen makes it a better leaving group, and subsequent elimination regenerates the carbonyl, yielding the products. libretexts.orgmasterorganicchemistry.com

Base-Promoted Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.org This process is generally considered base-promoted rather than catalyzed because the hydroxide is consumed in the reaction. The final step involves an irreversible acid-base reaction where the departing amine anion deprotonates the newly formed carboxylic acid, driving the reaction to completion. libretexts.orgmasterorganicchemistry.com

Notably, studies on related N-acylated amino acid amides have shown that amide bonds can be surprisingly unstable under milder acidic conditions (e.g., trifluoroacetic acid/water at room temperature), especially when the acyl group is electron-rich. nih.govnih.gov This suggests that the stability of the amide bond in this compound could be influenced by substituents on the phenyl ring.

Transamidation: This process involves the exchange of the amine portion of an amide. Direct transamidation is difficult due to the poor leaving group ability of the amide anion. However, enzyme-mediated methods, such as those using adenylating enzymes, can facilitate direct amide bond formation and exchange under mild conditions by activating the carboxylic acid component. d-nb.info Such biocatalytic approaches could potentially be applied to transform this compound into other amides.

Reactions at the Azepane Nitrogen Atom (e.g., Alkylation, Acylation, Quaternization)

The nitrogen atom in this compound is part of a tertiary amide linkage. Its lone pair is delocalized into the carbonyl system, rendering it significantly less nucleophilic and basic compared to a typical secondary amine. libretexts.org

Alkylation and Acylation: Direct N-alkylation or N-acylation at the amide nitrogen is generally not feasible under standard conditions. fiveable.me Primary and secondary amines are readily acylated, but the resulting amide is much less reactive, preventing overacylation. libretexts.org For the tertiary amide in the target molecule, further acylation is highly unlikely. Similarly, alkylation of the amide nitrogen is not a typical reaction pathway.

Quaternization: While challenging, tertiary amines can be alkylated with potent alkylating agents like methyl iodide to form quaternary ammonium (B1175870) salts in a process known as exhaustive methylation. masterorganicchemistry.com However, applying this to a tertiary amide nitrogen is exceptionally difficult due to its reduced nucleophilicity. The reactivity of the carbonyl group would likely interfere under forcing conditions.

Reactivity at the nitrogen atom would generally require initial transformation of the amide group itself, for instance, through reduction.

Electrophilic Aromatic Substitution on the Phenyl Ring: Regioselectivity and Scope

The phenyl ring of the 3-phenylbutanoyl moiety is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. masterorganicchemistry.com The substituent already on the ring—in this case, a -CH(CH3)CH2C(O)-azepane group—governs the rate and regioselectivity (ortho, meta, or para) of the substitution. masterorganicchemistry.comscribd.com

The butanoyl group is an alkyl chain, which is generally considered an activating group and an ortho-, para-director . This is due to the electron-donating effect of the alkyl group through hyperconjugation and weak induction, which stabilizes the positively charged intermediate (arenium ion) formed during the attack by an electrophile, particularly when the attack is at the ortho or para positions. researchgate.net

Common EAS reactions applicable to the phenyl ring include:

| Reaction | Typical Reagents | Expected Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro-1-(3-phenylbutanoyl)azepane |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ortho- and para-bromo/chloro-1-(3-phenylbutanoyl)azepane |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ortho- and para-alkylated derivatives |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Ortho- and para-acylated derivatives |

This table outlines the expected outcomes of standard electrophilic aromatic substitution reactions on the phenyl ring of the title compound.

It is important to note that while the alkyl group is activating, the bulky nature of the entire substituent may sterically hinder the ortho positions, potentially favoring the para product. A related reaction, the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640), leads to 4-oxo-4-phenylbutanoic acid, which can be reduced and then cyclized to form α-tetralone, demonstrating the utility of such substituted butanoyl structures in ring formation. scribd.com

Reactions at the Alpha-Carbon of the Butanoyl Moiety (e.g., Alpha-Functionalization)

The butanoyl moiety has a carbon atom alpha to the carbonyl group (-CH2-C(O)-) that is a key site for functionalization. This position can be made nucleophilic by deprotonation with a strong base to form an enolate, or it can be rendered electrophilic through "umpolung" (polarity reversal) strategies.

Enolate Chemistry: Treatment with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) can deprotonate the α-carbon to form an enolate. This nucleophilic intermediate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce new substituents at the α-position.

Umpolung Strategies: Modern synthetic methods allow for the α-functionalization of amides by reversing the normal polarity of the α-position. researchgate.netacs.org By activating the amide, the α-position can be rendered electrophilic, enabling reactions with a wide array of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. acs.orgnih.govresearchgate.net This approach has been used to achieve challenging transformations like direct α-oxygenation and α-amination of amides. researchgate.net

Functionalization at the γ-position (the benzylic carbon) is also plausible. For instance, copper-catalyzed dehydrogenation can create an α,β-unsaturated intermediate, which then activates the γ-C(sp³)–H bond for subsequent reactions like amination. nih.gov

Stereoselective Reactions and Control of Chiral Centers

The 3-phenylbutanoyl moiety contains a stereocenter at the C3 position. The presence of this chiral center can influence the stereochemical outcome of reactions at other parts of the molecule (diastereoselection) and is a critical consideration in its synthesis.

The stereoselective synthesis of structures like 3-phenylbutanoic acid often employs chiral auxiliaries. For example, (S)-3-phenylbutanoic acid can be attached to a chiral oxazolidinone auxiliary, which then directs subsequent reactions, such as enolate formation and functionalization, to occur with high stereocontrol. nih.govrenyi.hu Asymmetric synthesis of related β-methylphenylalanine isomers has been achieved with high optical purity using this methodology. researchgate.net

Strategies for stereoselective synthesis relevant to this scaffold include:

Asymmetric Hydrogenation: Chiral catalysts can be used to hydrogenate a double bond in a precursor molecule to set the desired stereochemistry at the C3 position.

Diels-Alder Reactions: Substrate-controlled Diels-Alder reactions can establish multiple stereocenters in a cyclohexene (B86901) ring precursor, which can then be elaborated into the desired acyclic structure. nih.gov

Enolate Hydroxylation: The enolate derived from a precursor like methyl (3S)-N-Z-3-amino-4-phenylbutanoate can be hydroxylated with high stereoselectivity to introduce a new stereocenter. tandfonline.com

These methods highlight the importance of controlling the chiral center, which is fundamental for developing enantiomerically pure compounds for biological applications.

Synthesis of Structurally Related Analogues for Chemical Space Exploration

Exploring the chemical space around this compound involves synthesizing analogues with modifications to its core components. Such studies are crucial for understanding structure-activity relationships (SAR) in drug discovery. nih.gov

Research on related structures provides a roadmap for creating a library of analogues. For example, a series of 4-phenylbutanoyl derivatives have been synthesized as inhibitors of prolyl oligopeptidase. Similarly, various azepine and azepane derivatives have been prepared through diverse synthetic routes, often involving cyclization or ring-expansion strategies. bohrium.com

Table of Potential Phenyl-Substituted Analogues and Their Expected Reactivity Effects:

| Substituent (at para-position) | Electronic Effect | Expected Impact on EAS Reactivity | Expected Impact on Amide Stability |

|---|---|---|---|

| -NO₂ (Nitro) | Strong electron-withdrawing | Deactivating, meta-directing | May slightly decrease rate of acid-catalyzed hydrolysis |

| -OCH₃ (Methoxy) | Strong electron-donating (resonance) | Activating, ortho,para-directing | May accelerate acid-catalyzed hydrolysis nih.govnih.gov |

| -Cl (Chloro) | Weak electron-withdrawing (induction) | Deactivating, ortho,para-directing | Minimal effect |

| -CF₃ (Trifluoromethyl) | Strong electron-withdrawing | Deactivating, meta-directing | Minimal effect |

The synthesis of such analogues can be achieved either by starting with a pre-substituted phenylbutanoic acid or by performing electrophilic aromatic substitution on the parent compound. For instance, studies on 3-methyl-3-phenylbutanoyl chloride show that electron-withdrawing groups on the phenyl ring enhance the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles. This indicates that phenyl substitution directly modulates the reactivity of the butanoyl moiety. Similarly, research on substituted phenolic N-alkyl carbamates has explored how different phenyl substituents influence enzyme inhibitory activity. researchgate.net

Variation in the Alkyl Chain Length and Branching

The 3-phenylbutanoyl moiety of the molecule serves as a key site for modification. Scientists have investigated the impact of altering the length and branching of the alkyl chain that connects the phenyl group to the carbonyl carbon. These modifications are typically achieved by utilizing different carboxylic acid precursors in the amide bond formation with azepane.

The synthesis of these analogs generally involves the acylation of azepane with a corresponding phenylalkanoic acid derivative. For instance, creating a shorter chain analog might involve reacting azepane with 3-phenylpropanoic acid, while a longer chain could be introduced using 3-phenylpentanoic acid. The introduction of branching can be accomplished by using precursors like 3-phenyl-2-methylpropanoic acid.

These structural adjustments allow for a fine-tuning of the molecule's spatial arrangement and lipophilicity. The table below summarizes a representative set of these variations.

| Parent Compound | Modification Type | Resulting Analog Structure | Precursor Example |

| This compound | Chain Shortening | 1-(3-phenylpropanoyl)azepane | 3-phenylpropanoic acid |

| This compound | Chain Lengthening | 1-(3-phenylpentanoyl)azepane | 3-phenylpentanoic acid |

| This compound | Chain Branching | 1-(3-phenyl-2-methylpropanoyl)azepane | 3-phenyl-2-methylpropanoic acid |

The reactivity of the parent compound in these derivatization reactions showcases the robustness of the amide linkage. The primary reaction is the nucleophilic attack of the secondary amine of the azepane ring on an activated carboxylic acid, such as an acyl chloride or in the presence of a coupling agent. The phenylbutanoyl side chain itself is generally stable under these conditions, though the benzylic protons have the potential for reactivity under strongly basic conditions.

Ring Substitutions and Fused Ring Systems within the Azepane Core

Another significant area of derivatization involves the modification of the seven-membered azepane ring itself. These studies explore how steric and electronic changes within the ring impact the compound's conformation and chemical behavior.

Fused Ring Systems: A more complex modification involves fusing another ring system to the azepane core. This creates a bicyclic or polycyclic structure, which dramatically alters the conformational flexibility of the seven-membered ring. An example includes the synthesis of derivatives based on a hexahydro-1H-azepine ring that is fused with another carbocyclic or heterocyclic ring. These fused systems are synthesized from the corresponding complex amines, which are then acylated with 3-phenylbutanoic acid or a similar precursor. These modifications lead to conformationally constrained analogs, which are valuable for probing the spatial requirements of biological targets.

The table below outlines examples of these modifications to the azepane core.

| Modification Type | Starting Amine | Resulting Analog Structure | Key Feature |

| Ring Substitution | 2-Methylazepane | 1-(3-phenylbutanoyl)-2-methylazepane | Introduces steric bulk adjacent to the nitrogen. |

| Ring Substitution | 4-Hydroxyazepane | 1-(3-phenylbutanoyl)-4-hydroxyazepane | Increases polarity and potential for hydrogen bonding. |

| Fused Ring System | Octahydrocyclopenta[b]azepine | 2-(3-phenylbutanoyl)octahydrocyclopenta[b]azepine | Creates a rigid, bicyclic core. |

These derivatization studies highlight the chemical tractability of this compound, allowing for the systematic exploration of its chemical space through modifications at both the acyl chain and the cyclic amine moiety.

Mechanistic Organic Chemistry Studies

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state. wikipedia.orgprinceton.edulibretexts.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org For instance, in reactions involving the cleavage of a carbon-hydrogen bond, substituting hydrogen with deuterium (B1214612) can lead to a significant decrease in the reaction rate, known as a primary KIE. epfl.ch

Hypothetical Application to 1-(3-phenylbutanoyl)azepane:

Consider a hypothetical base-catalyzed elimination reaction of this compound. To elucidate the mechanism, one could synthesize isotopically labeled versions of the compound and compare their reaction rates.

| Reactant | Rate Constant (k) | KIE (kH/kD) |

| This compound | kH | |

| 1-(3-phenylbutanoyl-2-d1)azepane | kD(α) | kH/kD(α) |

| 1-(3-phenylbutanoyl-3-d1)azepane | kD(β) | kH/kD(β) |

A significant primary KIE (typically kH/kD > 2) observed for the deuteration at the C-2 position would suggest that the C-H bond at this position is broken in the rate-determining step, consistent with an E2 mechanism. A smaller or secondary KIE might indicate that the bond is not broken in the slowest step of the reaction. wikipedia.orglibretexts.org

Hammett and Taft Analyses for Substituent Effects on Reactivity

Hammett and Taft analyses are linear free-energy relationships used to quantify the effect of substituents on the reactivity of a molecule. By introducing different electron-donating or electron-withdrawing groups on the phenyl ring of this compound, one could study the electronic demands of a given reaction.

Hypothetical Application to this compound:

For a hypothetical nucleophilic acyl substitution reaction, one could measure the reaction rates for a series of para-substituted analogues.

| Substituent (X) | Hammett Constant (σp) | Relative Rate (kX/kH) | log(kX/kH) |

| -OCH3 | -0.27 | ||

| -CH3 | -0.17 | ||

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | ||

| -NO2 | 0.78 |

Plotting log(kX/kH) against the Hammett constant (σp) would yield a reaction constant (ρ). A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups enhance the reaction rate due to the development of positive charge.

Solvation Effects on Reaction Rates and Stereoselectivity

The choice of solvent can significantly influence the rate and stereochemical outcome of a reaction. libretexts.org By systematically varying the solvent, one can gain insights into the polarity of the transition state and the extent of charge separation.

Hypothetical Application to this compound:

In a hypothetical asymmetric reaction involving this compound, the stereoselectivity could be highly dependent on the solvent's properties.

| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee) |

| Toluene | 2.4 | |

| Dichloromethane (B109758) | 9.1 | |

| Acetone | 21 | |

| Acetonitrile (B52724) | 38 | |

| Water | 80 |

A strong correlation between solvent polarity and enantiomeric excess could suggest that a more polar transition state is stabilized by polar solvents, leading to higher stereoselectivity.

In situ Spectroscopic Monitoring of Reaction Intermediates

Techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time monitoring of a chemical reaction. mdpi.comdntb.gov.ua This can provide direct evidence for the formation and consumption of transient intermediates, offering a more complete picture of the reaction pathway. mdpi.comdntb.gov.ua

Hypothetical Application to this compound:

During a hypothetical acid-catalyzed hydrolysis of this compound, in situ FTIR could be used to track the disappearance of the amide carbonyl peak and the appearance of a carboxylic acid carbonyl peak. Furthermore, if a tetrahedral intermediate is sufficiently long-lived, new vibrational modes corresponding to this species might be observable, providing direct evidence for its existence on the reaction coordinate.

Applications in Chemical Research and Development Non Biological, Non Clinical

Utility as a Building Block or Intermediate in Complex Organic Synthesis

There is no available scientific literature that documents the use of 1-(3-phenylbutanoyl)azepane as a specific building block or synthetic intermediate in the context of complex organic synthesis. Chemical synthesis research often focuses on the versatile azepane scaffold, which is a seven-membered nitrogen-containing heterocycle present in numerous natural products and pharmacologically active molecules. lifechemicals.comresearchgate.netnih.gov Methodologies for constructing the azepane ring itself are a subject of considerable research, involving strategies like ring-closing reactions, ring expansions of smaller heterocycles, and multi-step sequences. researchgate.netrsc.org However, once functionalized with the 3-phenylbutanoyl group, there are no specific examples in published literature where this compound is then used as a precursor or key intermediate for the synthesis of more complex molecular architectures. Its potential utility in this area remains unexplored in formal studies.

Role as a Model Compound for Studying Amide Chemistry or Medium-Sized Heterocycle Conformation

The compound this compound has not been utilized as a model compound in published studies focusing on amide chemistry or the conformational analysis of medium-sized heterocycles. The conformational flexibility of the seven-membered azepane ring makes its derivatives interesting subjects for stereochemical and conformational studies. lifechemicals.com The presence of the N-acyl (amide) group introduces factors such as resonance and rotational barriers that influence the ring's preferred conformations. However, research in this area tends to use simpler N-substituted azepanes or those with substituents that probe specific electronic or steric effects. There are no dedicated conformational analysis studies, either computational or experimental (e.g., NMR spectroscopy, X-ray crystallography), reported for this compound.

Exploration in Material Science (e.g., Polymer Chemistry, Supramolecular Assemblies)

An extensive review of material science literature, including polymer chemistry and supramolecular chemistry, shows no mention of this compound. While azepine-containing structures, particularly fused aromatic systems like dibenzo[b,f]azepines, have been investigated for applications in materials such as organic light-emitting diodes (OLEDs) and molecular organic frameworks (MOFs), these are structurally distinct from the saturated, single-ring structure of this compound. nih.gov Similarly, in polymer science, while monomers containing amide linkages and cyclic structures (such as ε-caprolactam, a precursor to the azepane ring system) are fundamental, there is no evidence of this compound being used as a monomer, additive, or building block for polymers or supramolecular assemblies. nih.govlsu.eduresearchgate.net

Future Directions and Emerging Research Avenues

Greener Pathways: The Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of compounds like 1-(3-phenylbutanoyl)azepane is ripe for innovation in this area. Future research will likely focus on developing synthetic routes that adhere to the principles of green chemistry, minimizing waste and energy consumption.

Key areas of exploration include:

Catalytic Amidation: Moving away from stoichiometric activating agents in amide bond formation is a critical goal. Researchers are exploring the use of catalytic methods, including those leveraging microwave heating, to improve reaction efficiency and reduce byproducts.

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Future work could involve identifying or engineering enzymes capable of catalyzing the formation of the amide bond in this compound.

Renewable Starting Materials: Investigating the synthesis of the azepane and phenylbutanoic acid precursors from renewable biomass sources would significantly enhance the sustainability profile of the final compound.

Solvent Minimization: The development of solvent-free reaction conditions or the use of greener, bio-based solvents will be crucial in reducing the environmental impact of synthesis.

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Reagents | Stoichiometric coupling reagents | Catalytic systems, enzymes |

| Solvents | Halogenated solvents | Bio-based solvents, solvent-free |

| Energy | High-temperature reflux | Microwave, room temperature |

| Waste | Significant byproduct formation | Minimal waste, high atom economy |

Accelerating Discovery: Integration with Automated Synthesis and High-Throughput Experimentation

The rapid synthesis and screening of new molecules are essential for drug discovery and materials science. Automated synthesis platforms and high-throughput experimentation (HTE) offer the potential to dramatically accelerate the exploration of this compound derivatives.

Future research in this area will likely involve:

Robotic Synthesis: Utilizing robotic systems to perform multi-step syntheses of this compound analogues will enable the rapid generation of compound libraries. acs.org

High-Throughput Screening: HTE techniques can be employed to quickly optimize reaction conditions for the synthesis of this compound, varying parameters such as catalysts, solvents, and temperature in parallel.

Machine Learning-Guided Synthesis: Integrating machine learning algorithms with automated synthesis platforms can predict optimal reaction conditions and even propose novel derivatives with desired properties.

Harnessing Light and Electricity: Exploration of Photo- and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent cutting-edge areas of organic synthesis that offer unique reactivity and milder reaction conditions compared to traditional thermal methods.

Photocatalytic Transformations

Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, including amide synthesis. Future research could explore:

Photocatalytic Amide Synthesis: Investigating the direct photocatalytic coupling of 3-phenylbutanoic acid and azepane would provide a novel and potentially more efficient synthetic route.

Functionalization of the Azepane Ring: Photocatalytic methods could be developed for the C-H functionalization of the azepane ring in this compound, allowing for the introduction of new functional groups and the creation of diverse derivatives.

Electrocatalytic Transformations

Electrosynthesis provides a green and often highly selective alternative to conventional synthesis. thieme-connect.comnih.govresearchgate.netoup.comrsc.org Potential avenues for exploration include:

Electrochemical Amide Synthesis: The direct electrochemical coupling of a carboxylic acid and an amine to form an amide bond is a promising area of research. chinesechemsoc.orgresearchgate.netacs.orgrsc.org This could be applied to the synthesis of this compound, avoiding the need for chemical oxidants or activating agents.

Electrochemical Modification: The phenyl ring or the azepane moiety could be functionalized using electrochemical methods to introduce new substituents and modulate the compound's properties.

In Silico Innovation: Advanced Computational Design for Predicting Chemical Properties and Reactivity

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, computational studies can provide valuable insights and guide experimental work.

Future research directions include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound, predicting its reactivity, stability, and spectroscopic properties.

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives, aiding in the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate specific structural features with observed activity, enabling the prediction of the properties of new, unsynthesized compounds.

Beyond the Bench: Novel Applications beyond Traditional Organic Synthesis

The unique structural features of this compound suggest that its applications could extend beyond its role as a synthetic building block. The azepane scaffold is present in numerous bioactive molecules and its derivatives have been explored for various therapeutic applications. acs.orgacs.orgnih.govdntb.gov.uaresearchgate.netnih.gov

Catalysis

The nitrogen atom in the azepane ring can act as a ligand for metal catalysts or function as a basic site in organocatalysis. Future research could investigate:

Azepane-Based Ligands: The synthesis of chiral derivatives of this compound for use as ligands in asymmetric catalysis could lead to the development of new and efficient catalytic systems.

Organocatalysis: The basicity of the azepane nitrogen could be harnessed in organocatalytic reactions, such as Michael additions or aldol reactions.

Chemical Sensors

The development of new chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. The this compound scaffold could be incorporated into sensor design.